molecular formula C17H20N6O4S B2452065 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide CAS No. 2034391-62-1

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B2452065
CAS RN: 2034391-62-1
M. Wt: 404.45
InChI Key: VDSUHIRYNKDMOG-UHFFFAOYSA-N
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Description

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H20N6O4S and its molecular weight is 404.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-Asthmatic Activities

A study highlights the synthesis of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides evaluated for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. Compounds with potent activity were identified, suggesting potential value in treating asthma and other respiratory diseases. This study provides insights into the structure-activity relationships within this series of compounds (Kuwahara et al., 1997).

Facile Synthesis of Triazolopyridazines

Research on the synthesis of new [1,2,4]triazolo[4,3-b]pyridazines through cyclocondensation or oxidative cyclization methods has been reported. This work underscores the chemical versatility and potential of triazolopyridazines in creating diverse derivatives for further scientific exploration (Arghiani et al., 2015).

Antimicrobial and Antifungal Activity

Another study elaborates on the synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, with subsequent evaluation of their antibacterial and antifungal activities. The research identifies compounds exhibiting significant efficacy against various microbial strains, indicating the potential for developing new antimicrobial agents (Hassan, 2013).

Heterocyclic Synthesis via Enaminones

A study on the synthesis of novel heterocyclic compounds containing sulfonamide moiety via enaminones is discussed. These compounds were designed to act as Cyclooxygenase (COX-2) inhibitors, with molecular docking studies performed to evaluate their potential efficacy. This research highlights the importance of molecular design in developing new therapeutic agents (Hassan, 2014).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to have antibacterial activities , suggesting that the compound might target bacterial cells

Mode of Action

Based on the antibacterial activity of similar compounds , it can be hypothesized that the compound might interact with bacterial cells, leading to their death or inhibition of growth. The specific interactions and changes resulting from these interactions need to be investigated further.

Biochemical Pathways

Given the potential antibacterial activity of the compound , it might affect pathways essential for bacterial survival or growth. The downstream effects of these pathway alterations would likely include the death or growth inhibition of bacterial cells.

Result of Action

Based on the potential antibacterial activity of the compound , the results of its action might include the death or growth inhibition of bacterial cells.

properties

IUPAC Name

2,5-dimethoxy-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O4S/c1-26-13-3-4-14(27-2)15(9-13)28(24,25)21-12-7-8-22(10-12)17-6-5-16-19-18-11-23(16)20-17/h3-6,9,11-12,21H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSUHIRYNKDMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.